molecular formula C22H27N3O4 B14998462 N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-3,4,5-trimethoxybenzamide

N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-3,4,5-trimethoxybenzamide

Cat. No.: B14998462
M. Wt: 397.5 g/mol
InChI Key: WYEUCTBMYDMJKB-UHFFFAOYSA-N
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Description

N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a trimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves a multi-step process. One common method starts with the reaction of 2-aminobenzimidazole with benzoyl chloride in the presence of sodium bicarbonate and acetone at low temperatures . This intermediate product is then further reacted with butyl bromide and trimethoxybenzoyl chloride under controlled conditions to yield the final compound.

Chemical Reactions Analysis

N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodiazole ring are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of microtubules, similar to the action of other benzimidazole derivatives .

Comparison with Similar Compounds

N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE can be compared with other benzodiazole derivatives such as:

The uniqueness of N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE lies in its specific structural features and the combination of the benzodiazole and trimethoxybenzamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(1-butylbenzimidazol-2-yl)methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H27N3O4/c1-5-6-11-25-17-10-8-7-9-16(17)24-20(25)14-23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h7-10,12-13H,5-6,11,14H2,1-4H3,(H,23,26)

InChI Key

WYEUCTBMYDMJKB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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